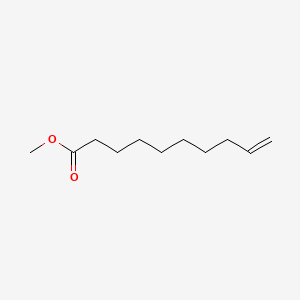

Methyl 9-decenoate

概要

説明

Methyl 9-decenoate (MDe9) is an unsaturated fatty acid methyl ester (FAME) with the chemical formula CH₃(CH₂)₇CH=CHCOOCH₃. It features a terminal double bond at the ninth carbon position, distinguishing it from saturated methyl esters like methyl decanoate (MD) and positional isomers such as methyl 5-decenoate (MDe5). MDe9 is synthesized via olefin metathesis reactions, often derived from renewable resources like methyl oleate (). It serves as a critical surrogate in biodiesel combustion studies and a precursor in polymer chemistry, enabling the synthesis of bio-based materials such as non-isocyanate polyurethanes (NIPUs) .

準備方法

Preparation of Methyl 9-Decenoate by Ethenolysis of Oleic Acid Esters

Overview

The most prominent and industrially relevant method for preparing this compound involves the ethenolysis (cross-metathesis with ethylene) of oleic acid esters, particularly methyl or ethyl oleate. This process uses organometallic ruthenium-based catalysts under controlled conditions to cleave the double bond in oleic acid esters, yielding this compound and 1-decene as co-products.

Reaction Scheme

- Starting Material: Methyl or ethyl oleate (fatty acid ester with a cis-double bond at C9-C10).

- Catalyst: Ruthenium carbene complexes (e.g., Hoveyda-Grubbs 2nd generation catalyst or specialized ruthenium complexes with carbene ligands).

- Reaction Conditions:

- Temperature: 50–80 °C

- Pressure: 10–20 bar ethylene gas

- Time: 2–8 hours

- Solvent: Toluene or chlorobenzene

- Inert atmosphere (argon or nitrogen)

- Procedure: The catalyst solution is mixed with the substrate in a reactor, ethylene gas is introduced, and the mixture is stirred under the specified conditions. After reaction completion, the mixture is subjected to fractional distillation and hydrolysis to isolate this compound.

Key Findings and Data

| Parameter | Details |

|---|---|

| Catalyst | Ruthenium complexes with carbene ligands (e.g., bis1-(2,6-diisopropylphenyl)-3-(thiophen-2-ylmethyl)imidazolidin-2-ylruthenium(II) chloride) |

| Catalyst loading | Typically 1–2 mol% |

| Temperature | 50–80 °C |

| Ethylene pressure | 10–20 bar |

| Reaction time | 2–8 hours |

| Yield of this compound | Up to 50% (can be improved with stabilizing ligands and optimized conditions) |

| Side products | 1-decene, minor amounts of other esters and diesters |

| Purification | Fractional distillation, hydrolysis of esters |

Advantages

- Utilizes renewable raw materials like vegetable oils (soybean oil, olive oil).

- High selectivity towards this compound and 1-decene.

- Catalysts are commercially available and can be supported on solid supports for reuse.

Challenges

- Yields can be limited (~50%) without catalyst optimization.

- Requires inert atmosphere and precise control of reaction parameters.

- Formation of minor by-products necessitates purification steps.

Reference

This method and its optimization are described extensively in patent EP3650436A1 and related literature, highlighting catalyst design, reaction conditions, and purification protocols.

Synthesis via Chemical Hydrolysis and Esterification of 9-Decenoic Acid

Overview

An alternative approach involves first synthesizing 9-decenoic acid, followed by esterification to yield this compound. The 9-decenoic acid can be prepared by hydrolysis of this compound precursors or by chemical synthesis from other intermediates.

Typical Procedure for 9-Decenoic Acid Synthesis

- React dimethyl allylmalonate (DAME) with potassium hydroxide in isopropyl alcohol and water at 30–55 °C for 4 hours.

- Acidify the mixture with concentrated hydrochloric acid to pH 1–2.

- Extract and purify the 9-decenoic acid by washing and distillation.

Subsequent Esterification

- The purified 9-decenoic acid is then esterified with methanol under acidic conditions to form this compound.

Data Summary

| Step | Conditions/Details |

|---|---|

| Hydrolysis | KOH in isopropyl alcohol, 30–55 °C, 4 hours |

| Acidification | HCl (37%), pH 1–2, temperature below 40 °C |

| Yield of 9-decenoic acid | Approximately 957 g from 1106 g DAME |

| Purification | Vacuum distillation at 2 torr, 140 °C |

Advantages

- Straightforward chemical synthesis route.

- High purity of 9-decenoic acid intermediate.

Challenges

- Multi-step process requiring careful pH and temperature control.

- Additional esterification step needed to obtain this compound.

Reference

Detailed synthesis and reaction conditions are documented in ChemicalBook synthesis protocols.

Cross-Metathesis with Functionalized Olefins for this compound Derivatives

Overview

Research has explored cross-metathesis of this compound with various olefins (e.g., allyl cyanide) to produce functionalized derivatives. This method uses advanced catalysts such as Hoveyda-Grubbs 2nd generation catalyst.

Reaction Conditions and Findings

| Parameter | Details |

|---|---|

| Catalyst | Hoveyda-Grubbs 2nd generation catalyst |

| Catalyst loading | 1–2 mol% |

| Solvent | Chlorobenzene or toluene |

| Temperature | 80–110 °C |

| Reaction time | 1–44 hours (depending on substrate and conditions) |

| Additives | 1,4-Benzoquinone, potassium tert-butoxide (base) |

| Conversion | Up to full conversion with optimized conditions |

| Yield | Isolated yields around 43% for cross-metathesis products |

Notes

- Cross-metathesis suppresses dimerization of substrates.

- Base additives and solvent choice significantly affect conversion and selectivity.

- This method is more suited for producing derivatives rather than pure this compound.

Reference

These findings are reported in RSC Advances publications focusing on oleochemical cross-metathesis.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Catalyst/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Ethenolysis of Oleic Acid Esters | Methyl or ethyl oleate | Ruthenium carbene catalysts, 50–80 °C, 10–20 bar ethylene, 2–8 h | Up to ~50% (improvable) | Renewable feedstock, selective | Requires inert atmosphere, catalyst cost |

| Chemical Hydrolysis + Esterification | Dimethyl allylmalonate (DAME) | KOH hydrolysis, acidification, then esterification | High (for acid intermediate) | Straightforward, high purity acid | Multi-step, requires esterification step |

| Cross-Metathesis with Olefins | This compound + olefins | Hoveyda-Grubbs 2nd gen catalyst, 80–110 °C, 1–44 h | ~43% isolated yield | Produces functionalized derivatives | Longer reaction times, complex mixtures |

化学反応の分析

Types of Reactions: Methyl 9-decenoate undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Reagents like peracids or hydrogen peroxide are used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides are commonly employed.

Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts.

Major Products Formed:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Amides and different esters: from substitution reactions.

科学的研究の応用

Biodiesel Production

Methyl 9-decenoate is primarily studied for its potential as a biodiesel component. Its properties contribute to improved fuel characteristics:

- Higher Energy Content : Compared to traditional biodiesel sources.

- Lower Emissions : Studies indicate that biodiesel blends containing this compound exhibit reduced NOx emissions compared to conventional diesel fuels .

Case Study: Combustion Characteristics

Research conducted at Lawrence Livermore National Laboratory demonstrated that this compound's combustion characteristics can be modeled effectively, showing its potential as an alternative fuel source. The study compared its oxidation kinetics to those of other biodiesel fuels, revealing favorable combustion properties under various conditions .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an excipient or carrier for active pharmaceutical ingredients (APIs). Its fatty acid structure enhances drug solubility and bioavailability, making it valuable in drug formulations:

- Stability Improvement : Enhances the stability of sensitive compounds.

- Bioavailability Enhancement : Facilitates better absorption in biological systems .

Agricultural Applications

This compound has been investigated for its potential as a biopesticide and growth enhancer. Preliminary studies suggest:

- Insecticidal Properties : Research indicates activity against pests such as the red flour beetle (Tribolium castaneum) and potential antimicrobial properties .

- Plant Growth Promotion : Derivatives of this compound may interact beneficially with plant metabolic pathways, enhancing growth and resistance to diseases.

Analytical Chemistry

Due to its well-defined chemical structure, this compound is used as a reference standard in analytical techniques like Gas Chromatography (GC). This application is crucial for:

- Identifying Unknown Compounds : Assists in quantifying compounds with similar properties.

- Quality Control : Ensures consistency in biodiesel production and other applications.

作用機序

The mechanism of action of methyl 9-decenoate involves its interaction with molecular targets through its ester and alkene functional groups. The ester group can undergo hydrolysis to release 9-decenoic acid, which can further participate in various biochemical pathways. The double bond in the alkene group allows for reactions such as metathesis and polymerization, contributing to its versatility in chemical synthesis .

類似化合物との比較

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Methyl 9-Decenoate with Analogous Compounds

| Compound | Structure | Double Bond Position | Key Applications |

|---|---|---|---|

| This compound | CH₃(CH₂)₇CH=CHCOOCH₃ | C9 | Biodiesel surrogates, polymer synthesis |

| Methyl decanoate (MD) | CH₃(CH₂)₈COOCH₃ | None (saturated) | Biodiesel combustion models |

| Methyl 5-decenoate (MDe5) | CH₃(CH₂)₃CH=CH(CH₂)₂COOCH₃ | C5 | Comparative ignition studies |

- Saturation vs. Unsaturation : MD lacks double bonds, making it less reactive in oxidation and combustion compared to unsaturated MDe9 and MDe5 .

- Double Bond Position : MDe9’s terminal double bond (C9) vs. MDe5’s mid-chain (C5) leads to distinct decomposition pathways. MDe9 fragments more rapidly into smaller hydrocarbons, reducing the complexity of combustion mechanisms .

Combustion and Ignition Behavior

Table 2: Ignition Characteristics of Methyl Esters

| Compound | Ignition Delay (High Temp, 1100–1500 K) | Mechanism Size (Reduced Reactions) | Key Observations |

|---|---|---|---|

| This compound | Shorter delay vs. MD | 157 reactions (LT), 810 (HT) | Rapid decomposition due to terminal double bond |

| Methyl decanoate | Longer delay | 810 reactions (HT) | Complex radical propagation pathways |

| Methyl 5-decenoate | Intermediate behavior | Similar to MDe9 | Mid-chain double bond slows fragmentation |

- Ignition Delay : MDe9 exhibits shorter ignition delays at high temperatures (1100–1500 K) compared to MD, attributed to its unsaturated structure accelerating fuel breakdown .

- Mechanism Complexity : Reduced mechanisms for MDe9 require fewer reactions (e.g., 157 for low-temperature ignition) than MD, which demands larger subsets for accurate modeling .

Key Research Findings

- Combustion Studies :

- Material Science: MDe9-derived CC-ME monomers enable one-pot synthesis of segmented poly(amide-hydroxyurethane)s with microphase-separated morphologies, a breakthrough in sustainable polymers .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing methyl 9-decenoate via ethenolysis of methyl oleate?

this compound is synthesized through ethenolysis of methyl oleate using ruthenium-based catalysts. The first-generation Grubbs catalyst (bis(tricyclohexylphosphine)benzylideneruthenium dichloride) achieves high selectivity (>90%) for this compound and 1-decene at 25°C under 60 psig ethylene pressure. However, catalyst turnover remains limited (~340,000 TON for advanced catalysts), necessitating process optimization for industrial scalability .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

Gas chromatography (GC) quantifies reaction yields, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., double bond position at C9). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight (184.2753 g/mol) and functional groups (ester, alkene). NIST-standardized data ensure reproducibility .

Q. How does this compound differ from structurally similar esters (e.g., ethyl 9-decenoate) in reactivity?

The methyl ester group in this compound reduces steric hindrance compared to ethyl esters, enhancing its utility in metathesis reactions. The terminal double bond (C9) increases susceptibility to cross-metathesis with ethylene, favoring linear product formation over isomerization .

Advanced Research Questions

Q. What mechanistic challenges arise during the ethenolysis of methyl oleate to this compound?

Catalyst deactivation via phosphine ligand dissociation and ethylene-induced carbene degradation limits turnover. Computational modeling reveals that steric effects from the methyl ester group reduce catalyst-substrate binding efficiency, necessitating ligand modifications (e.g., cyclic alkyl amino carbenes) to stabilize active intermediates .

Q. How can this compound be leveraged to synthesize bio-based polymers?

this compound serves as a precursor for cyclic carbonate-methyl ester (CC-ME) monomers via epoxidation and CO₂ insertion. Polymerization with diamines yields non-isocyanate poly(amide-hydroxyurethane)s (PAHUs) with tunable mechanical properties (e.g., melt processability, microphase separation), validated by DSC, SAXS, and tensile testing .

Q. What strategies reconcile contradictory data on catalyst performance in this compound synthesis?

Discrepancies in catalyst efficiency (e.g., Hoveyda-Grubbs catalyst IV vs. catalyst III) arise from reaction temperature and ethylene pressure variations. Controlled studies at 20°C and 1 bar ethylene confirm catalyst III achieves 93% conversion with 93% selectivity, whereas higher pressures (>1 bar) marginally improve yields but exacerbate side reactions .

Q. How do substrate electronic properties influence this compound metathesis outcomes?

Electron-rich substrates (e.g., styrene) stabilize ruthenium-carbene intermediates via π-orbital interactions, increasing terminal alkene selectivity. Steric bulk in substrates (e.g., allyl trimethylsilane) directs metathesis pathways, minimizing homodimerization of this compound .

Q. Methodological Guidance

Designing experiments to optimize this compound yield in scaled ethenolysis:

Use a factorial design to test variables: catalyst loading (0.1–1.0 mol%), ethylene pressure (1–10 bar), and solvent polarity (toluene vs. ionic liquids). Monitor conversion via GC and quantify byproducts (e.g., 9-octadecene) to identify kinetic vs. thermodynamic control regimes .

Addressing reproducibility issues in this compound-based polymer synthesis:

Standardize monomer purification (e.g., silica gel chromatography for CC-ME) and polymerization conditions (N₂ atmosphere, 120°C). Use GPC to track molecular weight distributions and FTIR to confirm urethane linkage formation .

Statistical approaches for analyzing this compound reaction kinetics:

Apply time-resolved in situ IR spectroscopy to derive rate constants for catalyst initiation and propagation. Use Arrhenius plots to model activation energies for competing pathways (cross-metathesis vs. isomerization) .

Q. Data Contradictions and Resolution

Conflicting reports on this compound stability under prolonged storage:

Degradation via hydrolysis or oxidation is pH- and temperature-dependent. Store under inert gas at −20°C with molecular sieves. Validate stability via periodic NMR analysis to detect ester hydrolysis or alkene epoxidation .

Discrepancies in catalytic turnover numbers (TON) across studies:

TON variability stems from differences in ethylene purity and residual moisture. Rigorous substrate drying (e.g., activated alumina) and ethylene purification (molecular sieves) improve catalyst lifetime .

Q. Emerging Applications

Q. Can this compound-derived monomers replace petroleum-based plasticizers?

Preliminary studies show CC-ME-based PAHUs exhibit low glass transition temperatures (Tg ~ −40°C) and high elongation (>300%), comparable to phthalate alternatives. Lifecycle assessments are needed to evaluate sustainability .

Feasibility of this compound as a pheromone analog in agrochemical research:

Structural similarity to insect pheromones (e.g., 9-ketodecenoate) enables bioactivity testing via electrophysiological assays (GC-EAD). Modify ester alkyl chains to enhance species-specific binding .

特性

IUPAC Name |

methyl dec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIGSHCJXYGFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365139 | |

| Record name | methyl 9-decenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25601-41-6 | |

| Record name | Methyl 9-decenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25601-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-decenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025601416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | methyl 9-decenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.189.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-decenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2M7ZTD5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。